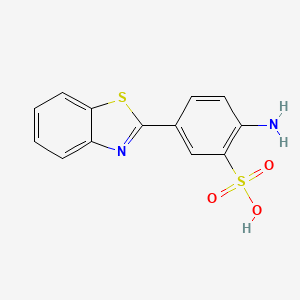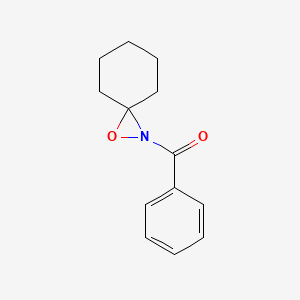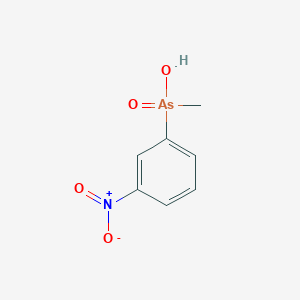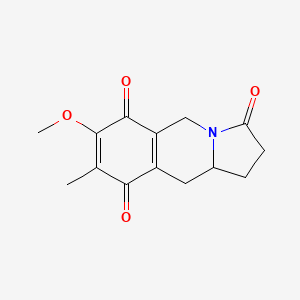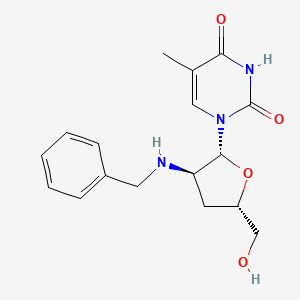
Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification of the uridine molecule by removing the hydroxyl groups at the 2’ and 3’ positions and adding a phenylmethylamino group at the 2’ position results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of uridine are protected using a suitable protecting group, such as a trityl group.
Deoxygenation: The protected uridine undergoes deoxygenation at the 2’ and 3’ positions using reagents like tributyltin hydride and a radical initiator.
Deprotection: The protecting groups are removed to yield 2’,3’-dideoxyuridine.
Amination: The 2’ position is then aminated using a phenylmethylamine derivative under suitable conditions to introduce the phenylmethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenylmethylamino group.
科学的研究の応用
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, particularly those involving RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It may inhibit viral replication or induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases or nucleases.
類似化合物との比較
Similar Compounds
3’-β-Amino-2’,3’-dideoxy-5’-O-trityl-5-methyl uridine: Another nucleoside analog with antitumor activity.
Uridine triacetate: A prodrug of uridine used for the treatment of hereditary orotic aciduria and as a rescue agent for fluorouracil toxicity.
Uniqueness
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to interfere with nucleic acid synthesis and function makes it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
134935-09-4 |
|---|---|
分子式 |
C17H21N3O4 |
分子量 |
331.4 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-3-(benzylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-11-9-20(17(23)19-15(11)22)16-14(7-13(10-21)24-16)18-8-12-5-3-2-4-6-12/h2-6,9,13-14,16,18,21H,7-8,10H2,1H3,(H,19,22,23)/t13-,14+,16+/m0/s1 |
InChIキー |
ACOCQMUXUHLWCH-SQWLQELKSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)NCC3=CC=CC=C3 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


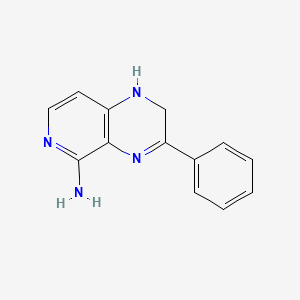
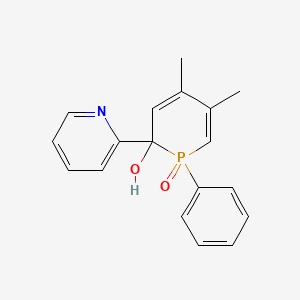
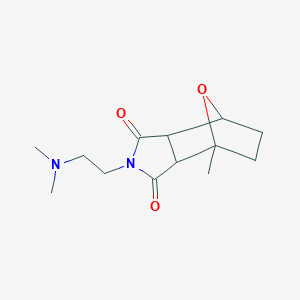


![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
